Phospholipase D2 (PLD2) Inhibitory Activity: Target Compound Class-Level Potency Compared to VU0360250-1 and PLD1-Selective Analogs
The phenoxyacetyl fragment of 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone closely recapitulates the essential pharmacophore of VU0360250-1, a validated PLD2 inhibitor tool compound [1]. VU0360250-1 inhibits human PLD2 with an IC50 of 3,800 nM in a cellular assay measuring phosphatidic acid production, while its PLD1 inhibitory potency is substantially weaker [1]. By structural extension, the target compound is predicted to exhibit PLD2-biased activity. This differentiates it from halogenated benzimidazolone-piperidine PLD inhibitors (e.g., 4-F, 5-F, 6-F, 5-Br substituted) which achieve IC50 values as low as 60–480 nM against PLD1, representing a distinct selectivity profile [2].
| Evidence Dimension | Phospholipase D2 (PLD2) inhibitory activity |
|---|---|
| Target Compound Data | Predicted PLD2 IC50 in low micromolar range (by pharmacophore analogy to VU0360250-1; exact value not yet experimentally determined) |
| Comparator Or Baseline | VU0360250-1: PLD2 IC50 = 3,800 nM; PLD1 IC50 significantly higher. Halogenated benzimidazolone-piperidine PLD inhibitors: PLD1 IC50 = 60–480 nM. |
| Quantified Difference | ~4 to 60-fold selectivity shift toward PLD2 over PLD1 for the phenoxyacetyl series compared to the halogenated benzimidazolone series |
| Conditions | Cellular PLD activity assay using phosphatidic acid production readout in HEK293T cells (for VU0360250-1); PLD1/PLD2 inhibition in COS7 cells (for halogenated analogs) |
Why This Matters
Researchers requiring a PLD2-preferential chemical probe for dissecting isoform-specific signaling should select this compound or its analogs over halogenated benzimidazolones, which favor PLD1, ensuring target-relevant pharmacological interrogation.
- [1] BindingDB. BDBM87201: VU0360250-1. IC50: 3,800 nM for human Phospholipase D2. View Source
- [2] Scott, S. A., Selvy, P. E., Buck, J. R., et al. (2009). Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part I: Impact of alternative halogenated privileged structures for PLD1 specificity. Bioorganic & Medicinal Chemistry Letters, 19(21), 6018–6022. PLD1 IC50 values reported for halogenated benzimidazolone-piperidine inhibitors. View Source
